molecular formula C16H15ClN2O B5648142 4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)aniline

4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)aniline

Cat. No. B5648142
M. Wt: 286.75 g/mol
InChI Key: NPMNHUKPCOQAIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various condensation reactions and cycloaddition processes. For instance, the Schiff base of related benzoxazole derivatives has been synthesized by condensation reactions of specific aldehydes with aromatic amines (Jayanna et al., 2012). Additionally, the synthesis of 1,3-oxazepine derivatives through cycloaddition reactions of azomethines derived from similar compounds has been reported (Ramadan, 2018).

Molecular Structure Analysis

The molecular structure of analogous chloroaniline compounds demonstrates a planar backbone with varied dihedral angles, as observed in isomeric chloroanilines (Su et al., 2013). This planarity and angle variation significantly influence the compound's properties and reactivity.

Chemical Reactions and Properties

Chemical reactions involving similar aniline derivatives often result in the formation of novel structures with varying properties. For example, the reaction of o-lithio-anilines with dichlorodialkylsilanes leads to the formation of heterocyclic derivatives (Kostas et al., 1997). These reactions are crucial for understanding the reactivity and potential applications of 4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)aniline.

Physical Properties Analysis

The physical properties of similar compounds can be characterized through various spectroscopic methods. For instance, the vibrational properties studies of certain benzonitrile and aniline derivatives provide insights into their structural characteristics (Wu et al., 2021).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are often studied through reactions with other chemicals. The reactions of similar anilines with different reagents can lead to a variety of products, indicating diverse chemical behaviors (Cameron et al., 1979).

properties

IUPAC Name

4-chloro-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-9(2)10-3-6-15-14(7-10)19-16(20-15)12-8-11(18)4-5-13(12)17/h3-9H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMNHUKPCOQAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]aniline

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